molecular formula C27H20O2 B14656271 2,2,4,4-Tetraphenyloxetan-3-one CAS No. 40112-59-2

2,2,4,4-Tetraphenyloxetan-3-one

Cat. No.: B14656271
CAS No.: 40112-59-2
M. Wt: 376.4 g/mol
InChI Key: CTQPTQOIDHWLEY-UHFFFAOYSA-N
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Description

2,2,4,4-Tetraphenyloxetan-3-one is a sophisticated oxetane-based building block designed for advanced medicinal chemistry and materials science research. Oxetanes are valued in drug discovery for their ability to act as bioisosteres, potentially improving the physicochemical properties of lead compounds, such as solubility and metabolic stability . The presence of four phenyl substituents on the oxetane ring makes this particular derivative a unique, sterically hindered scaffold. Researchers can leverage this compound to explore novel chemical space in the synthesis of complex molecular architectures, such as spirocyclic systems . The carbonyl group at the 3-position offers a versatile handle for further synthetic elaboration through nucleophilic addition or reduction to the corresponding alcohol, facilitating the introduction of the oxetane motif into larger target molecules . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

40112-59-2

Molecular Formula

C27H20O2

Molecular Weight

376.4 g/mol

IUPAC Name

2,2,4,4-tetraphenyloxetan-3-one

InChI

InChI=1S/C27H20O2/c28-25-26(21-13-5-1-6-14-21,22-15-7-2-8-16-22)29-27(25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

CTQPTQOIDHWLEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-Tetraphenyloxetan-3-one typically involves the cyclization of appropriate precursors. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes. This reaction can be carried out under UV light in the presence of a photosensitizer.

Industrial Production Methods

While specific industrial production methods for 2,2,4,4-Tetraphenyloxetan-3-one are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetraphenyloxetan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce alcohols.

Scientific Research Applications

2,2,4,4-Tetraphenyloxetan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing into its potential use in drug development.

    Industry: It is explored for applications in materials science, particularly in the development of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetraphenyloxetan-3-one involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial in its reactivity. The phenyl groups can participate in π-π interactions, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The following table summarizes key differences between 2,2,4,4-Tetraphenyloxetan-3-one and analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Reactions/Properties References
2,2,4,4-Tetraphenyloxetan-3-one Four phenyl groups C₂₆H₂₀O 348.44 Photodecarbonylation (→ tetraphenyloxirane), cycloelimination (→ benzophenone + diphenylketene), reduction (→ oxetan-3-ol); no ring expansion observed .
2,2,4,4-Tetramethyloxetan-3-one Four methyl groups C₇H₁₀O 126.15 Cycloelimination in polar solvents (→ dimethylketene + acetone); no aryl stabilization effects .
3,3-Diphenyl-4,4-bis(trifluoromethyl)oxetan-2-one Two phenyl, two CF₃ groups C₁₇H₁₀F₆O₂ 360.26 Enhanced thermal stability due to electron-withdrawing CF₃ groups; synthetic utility in fluorinated polymer precursors .
2,2,4,4-Tetramethylcyclobutane-1,3-dithione Two thione (C=S) groups C₆H₈S₂ 144.26 Thionation with P₄S₁₀; distinct reactivity in sulfur-mediated ring-opening reactions .

Substituent Effects on Reactivity

  • Steric Hindrance: The phenyl groups in 2,2,4,4-Tetraphenyloxetan-3-one impose significant steric bulk, preventing ring-expansion reactions common in smaller cyclobutanones (e.g., 2,2,4,4-Tetramethyloxetan-3-one) .
  • Electronic Effects : Aryl substituents stabilize intermediates via resonance, favoring decarbonylation over fragmentation. In contrast, methyl groups in 2,2,4,4-Tetramethyloxetan-3-one promote cycloelimination due to reduced steric strain .
  • Solvent Dependence: Polar solvents (e.g., 2-propanol) facilitate reduction pathways in the tetraphenyl derivative, yielding 2,2,4,4-tetraphenyloxetan-3-ol, whereas non-polar matrices stabilize radical intermediates during photolysis .

Photochemical Behavior

  • Tetraphenyloxetan-3-one vs. Tetraphenyloxirane : Irradiation of tetraphenyloxetan-3-one (λ = 350 nm) produces a blue-colored intermediate (λmax 610 nm) identical to that formed from tetraphenyloxirane (2b) at 254 nm, suggesting shared carbon-carbon bond cleavage mechanisms .
  • Contrast with Tetramethyl Analogue : The tetramethyl derivative undergoes rapid cycloelimination in polar solvents, whereas the tetraphenyl compound’s photolysis is dominated by decarbonylation and reduction, underscoring the aryl groups’ stabilizing role .

Thermal and Chemical Stability

  • Trifluoromethyl Derivatives: 3,3-Diphenyl-4,4-bis(trifluoromethyl)oxetan-2-one exhibits superior thermal stability compared to non-fluorinated oxetanones, attributed to the strong electron-withdrawing effects of CF₃ groups .
  • Sulfur-Containing Analogues: Thione-substituted derivatives (e.g., 2,2,4,4-Tetramethylcyclobutane-1,3-dithione) display distinct reactivity, such as participation in thiol-exchange reactions, absent in oxetanones .

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